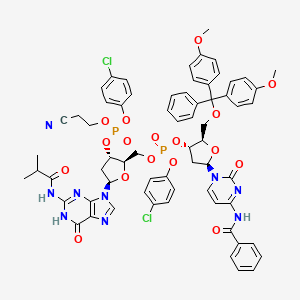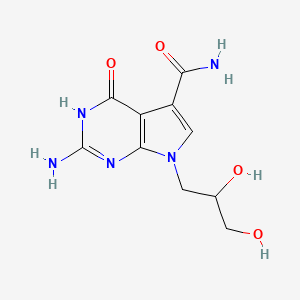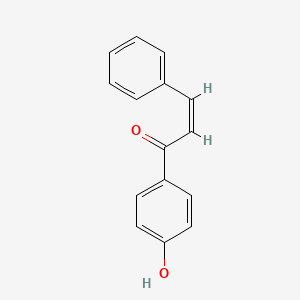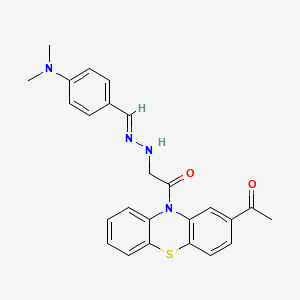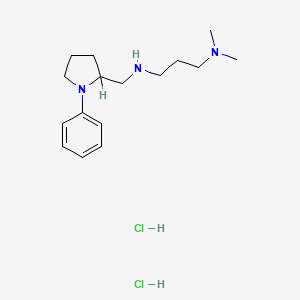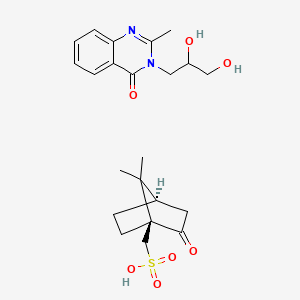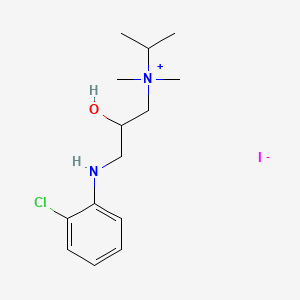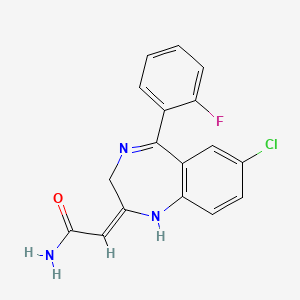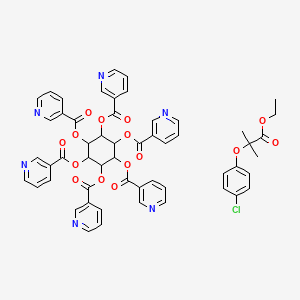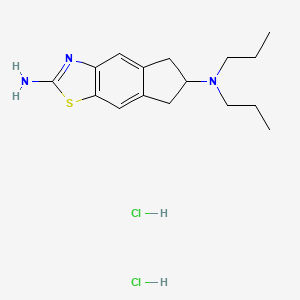
N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-isopropyl-ergoline-beta-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-isopropyl-ergoline-beta-carboxamide” is a complex organic compound that belongs to the class of ergoline derivatives. Ergoline compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-isopropyl-ergoline-beta-carboxamide” typically involves multiple steps, including the formation of the ergoline core, functional group modifications, and the introduction of specific substituents. Common synthetic routes may include:
Formation of the Ergoline Core: This step often involves cyclization reactions starting from simpler precursors.
Functional Group Modifications: Introduction of the dimethylamino and ethylamino groups through nucleophilic substitution or amide formation reactions.
Final Assembly: Coupling of the isopropyl and beta-carboxamide groups under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
“N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-isopropyl-ergoline-beta-carboxamide” can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under controlled conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems and potential as a biochemical tool.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of pharmaceuticals or other specialized chemicals.
Wirkmechanismus
The mechanism of action of “N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-isopropyl-ergoline-beta-carboxamide” would involve its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved could include modulation of neurotransmitter systems, inhibition of specific enzymes, or interaction with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ergoline: The parent compound with a simpler structure.
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent psychoactive properties.
Bromocriptine: An ergoline derivative used in the treatment of Parkinson’s disease and other conditions.
Eigenschaften
CAS-Nummer |
81409-93-0 |
|---|---|
Molekularformel |
C26H39N5O2 |
Molekulargewicht |
453.6 g/mol |
IUPAC-Name |
(6aR,9R)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-propan-2-yl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C26H39N5O2/c1-6-27-26(33)30(12-8-11-29(4)5)25(32)19-13-21-20-9-7-10-22-24(20)18(15-28-22)14-23(21)31(16-19)17(2)3/h7,9-10,15,17,19,21,23,28H,6,8,11-14,16H2,1-5H3,(H,27,33)/t19-,21?,23-/m1/s1 |
InChI-Schlüssel |
RGALGKWGBPVFBD-DICHZYRTSA-N |
Isomerische SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C(C)C |
Kanonische SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


